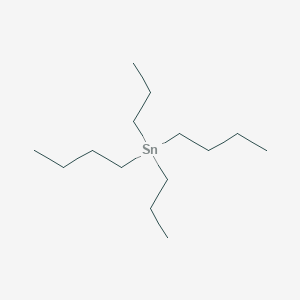

Dibutyl(dipropyl)stannane

Description

Properties

CAS No. |

3634-61-5 |

|---|---|

Molecular Formula |

C14H32Sn |

Molecular Weight |

319.11 g/mol |

IUPAC Name |

dibutyl(dipropyl)stannane |

InChI |

InChI=1S/2C4H9.2C3H7.Sn/c2*1-3-4-2;2*1-3-2;/h2*1,3-4H2,2H3;2*1,3H2,2H3; |

InChI Key |

AYWNWXAILJXROY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCC)(CCC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies for Dibutyl Dipropyl Stannane and Analogous Tetraorganostannanes

Direct Synthetic Routes to Tetraalkylstannanes

The direct formation of tin-carbon bonds is most commonly achieved through the reaction of organometallic reagents with tin halides or through the redistribution of substituents on the tin center.

Grignard Reagent Approaches to Tin-Carbon Bond Formation

The reaction of Grignard reagents (RMgX) with tin tetrachloride (SnCl₄) is a widely employed and versatile method for the synthesis of tetraorganostannanes. For symmetrical tetraalkylstannanes (R₄Sn), an excess of the Grignard reagent is typically used to ensure complete substitution of the chlorine atoms. organic-chemistry.org

The synthesis of mixed tetraalkylstannanes, such as Dibutyl(dipropyl)stannane (Bu₂Pr₂Sn), necessitates a stepwise approach. This involves the sequential addition of different Grignard reagents to a tin halide precursor. For instance, dibutyltin (B87310) dichloride (Bu₂SnCl₂) can be reacted with two equivalents of propylmagnesium bromide (PrMgBr) to yield the desired this compound. wikipedia.org

Reaction Scheme for Mixed Tetraalkylstannane Synthesis via Grignard Reagents:

Where R = Butyl, R' = Propyl, X = Cl, Br

Challenges in this approach include the potential for the formation of a mixture of products (e.g., R₃R'Sn, RR'₃Sn) if the reaction conditions are not carefully controlled. The reactivity of the Grignard reagent and the nature of the solvent can significantly influence the product distribution.

| Precursor | Grignard Reagent | Product | Solvent |

| Dibutyltin dichloride | Propylmagnesium bromide | This compound | Diethyl ether or THF |

| Dipropyltin dichloride | Butylmagnesium bromide | This compound | Diethyl ether or THF |

Alkylation Methods for Tetraorganostannane Synthesis

Besides Grignard reagents, other alkylating agents can be utilized for the synthesis of tetraorganostannanes. The Wurtz reaction, involving the coupling of an alkyl halide with an organotin halide in the presence of sodium metal, is a classic method. However, this approach is often less selective for the synthesis of mixed tetraalkylstannanes and can lead to a variety of byproducts.

A more controlled alkylation can be achieved using organolithium or organoaluminum reagents. These reagents offer a high degree of reactivity and can be used in a stepwise manner, similar to Grignard reagents, to introduce different alkyl groups onto the tin center. The choice of alkylating agent and reaction conditions is crucial for achieving high yields and selectivity of the desired mixed tetraalkylstannane.

Kocheshkov Redistribution Reactions for Organotin Compounds

The Kocheshkov redistribution reaction provides a powerful method for the synthesis of mixed organotin halides, which are precursors to mixed tetraorganostannanes. This reaction involves the redistribution of organic and halide substituents between two organotin compounds upon heating, often in the presence of a catalyst. wikipedia.org

For example, reacting tetrabutyltin (B32133) (Bu₄Sn) with tetrapropyltin (Pr₄Sn) in the presence of a Lewis acid catalyst can lead to a statistical mixture of products, including this compound. However, achieving a high yield of a specific mixed tetraalkylstannane through this method can be challenging due to the formation of a product equilibrium.

A more synthetically useful application of the Kocheshkov reaction is the comproportionation of a tetraalkyltin with a tin tetrahalide to produce organotin halides. wikipedia.org These organotin halides can then be alkylated using Grignard or organolithium reagents to afford the desired mixed tetraalkylstannane.

General Kocheshkov Redistribution Reaction:

Where R is an alkyl group, X is a halide, and n can be 1, 2, or 3.

| Reactant 1 | Reactant 2 | Product (after subsequent alkylation) |

| Tetrabutyltin | Tin tetrachloride | Dibutyltin dichloride (precursor) |

| Tetrapropyltin | Tin tetrachloride | Dipropyltin dichloride (precursor) |

Advanced Synthetic Strategies for Complex Organostannane Architectures

Modern synthetic chemistry has driven the development of more sophisticated methods for preparing organostannanes with specific stereochemical and functional properties.

Stereoselective Synthesis of Chiral Tetraorganostannanes

The synthesis of chiral tetraorganostannanes, where the tin atom is a stereocenter, presents a significant synthetic challenge. These compounds are of interest for their potential applications in asymmetric synthesis. The synthesis of the first optically active tetraorganotin compound where the tin atom is the only chiral center has been reported. acs.org

One approach to stereoselective synthesis involves the use of a chiral auxiliary. A chiral ligand is first attached to the tin atom, and subsequent substitution reactions are carried out. The chiral auxiliary directs the stereochemical outcome of the reaction, and its subsequent removal yields the enantiomerically enriched tetraorganostannane.

Another strategy involves the stepwise substitution of different groups on a tin precursor, where one of the introduced groups or the starting material is chiral. For example, functionally substituted organotin compounds with a chiral tin atom have been obtained in high yields via the free radical addition of diorganotin halohydrides to (-)-menthyl propenoate, followed by successive alkylation and halodealkylation reactions. researchgate.net

The development of catalytic enantioselective methods for the synthesis of chiral organotin compounds is an active area of research. Chiral organotin-alkoxide reagents have been developed for use in asymmetric catalysis. nih.gov

Polymer-Supported Organotin Reagent Synthesis and Application

To address the toxicity and difficulty in removing organotin byproducts from reaction mixtures, the synthesis and application of polymer-supported organotin reagents have been explored. By immobilizing the organotin species on a solid support, the reagent can be easily separated from the reaction mixture by filtration, simplifying product purification. cam.ac.uk

The synthesis of polymer-supported organotin reagents typically involves the functionalization of a polymer resin, such as polystyrene, with an appropriate organotin moiety. For example, a polymer-supported dimethyltin chloride reagent has been synthesized and successfully used in a catalytic Stille coupling reaction.

General Scheme for Polymer-Supported Organotin Reagent Synthesis:

Functionalization of a polymer resin with a suitable linking group.

Reaction of the functionalized polymer with an organotin precursor to immobilize the organotin species.

These polymer-supported reagents have found applications in various organic reactions, including Stille cross-coupling reactions and radical-mediated transformations. The use of a solid-supported tin reagent allows for the reaction to be carried out with catalytic amounts of the tin species, further minimizing tin contamination in the final product. organic-chemistry.org

| Polymer Support | Organotin Moiety | Application |

| Polystyrene | Dimethyltin chloride | Catalytic Stille coupling |

| Merrifield resin | Dibutyltin chloride | Radical reactions |

Strategies for Constructing Specific Carbon-Tin Bonds in Complex Molecules

The construction of specific carbon-tin bonds is crucial for synthesizing complex molecules and functionalized organotin reagents. sigmaaldrich.com The primary strategies involve the nucleophilic attack of an organometallic reagent on an electrophilic tin center or the addition of a tin hydride across an unsaturated bond.

Key synthetic strategies include:

Alkylation of Organotin Halides: This is the most common method for creating unsymmetrical tetraorganostannanes. A diorganotin dihalide, such as dibutyltin dichloride, can be treated with a different organometallic reagent, like propyl magnesium bromide (a Grignard reagent), to introduce the new organic groups. wikipedia.org This sequential and controlled addition allows for the precise construction of the target molecule.

Hydrostannylation: This process involves the addition of an organotin hydride (R₃SnH or R₂SnH₂) across a carbon-carbon double or triple bond. wikipedia.org This reaction is often catalyzed by metals or initiated by radicals and is an effective way to introduce specific alkyl groups by selecting the appropriate alkene or alkyne precursor. For instance, dipropyltin dihydride could be reacted with 1-butene to form this compound.

Stille Coupling: While primarily a method for forming carbon-carbon bonds, the Stille reaction relies on the transfer of an organic group from a tetraorganostannane to a palladium center. sigmaaldrich.comwikipedia.org The synthesis of these specific stannanes is therefore essential for the success of this powerful cross-coupling methodology, driving the need for selective C-Sn bond formation techniques.

Table 1: Comparison of C-Sn Bond Formation Strategies

| Method | Reagents | Mechanism | Selectivity |

|---|---|---|---|

| Alkylation | Organotin Halide + Grignard/Organolithium Reagent | Nucleophilic Substitution | High, based on sequential addition |

| Hydrostannylation | Organotin Hydride + Alkene/Alkyne | Radical or Metal-Catalyzed Addition | Good, depends on substrate and catalyst |

| Wurtz Coupling | Tin Halide + Alkyl Sodium | Nucleophilic Substitution | Primarily for symmetrical stannanes |

Precursors and Intermediate Synthesis for Organostannane Derivatives

The synthesis of complex organostannanes like this compound rarely occurs in a single step. It relies on the careful preparation and isolation of key precursors and intermediates, which allow for the stepwise and controlled introduction of different organic substituents onto the tin atom.

Organotin halides are the most important precursors in organotin chemistry due to their versatility. gelest.comuu.nl Compounds like dibutyltin dichloride (Bu₂SnCl₂) and dipropyltin dichloride (Pr₂SnCl₂) are central to synthesizing mixed tetraorganostannanes.

The primary method for generating these mixed organotin halides is the Kocheshkov redistribution reaction . wikipedia.org This reaction involves heating a symmetrical tetraorganotin compound with a tin tetrahalide (SnCl₄) in specific stoichiometric ratios to achieve the desired level of substitution. wikipedia.orguu.nl

Key Redistribution Reactions:

3 R₄Sn + SnCl₄ → 4 R₃SnCl

R₄Sn + SnCl₄ → 2 R₂SnCl₂

R₄Sn + 3 SnCl₄ → 4 RSnCl₃

For the synthesis of this compound, one would typically start with the preparation of tetrabutyltin or tetrapropyltin, followed by a redistribution reaction with tin tetrachloride to yield the corresponding diorganotin dichloride. This dihalide then serves as the electrophilic substrate for the introduction of the second type of alkyl group via a Grignard or organolithium reagent. wikipedia.orglupinepublishers.com

Organotin hydrides are valuable intermediates, particularly known for their use as radical reducing agents in organic synthesis. organic-chemistry.org Their utility in constructing C-Sn bonds stems from their ability to undergo hydrostannylation reactions.

These hydrides are typically synthesized by the reduction of organotin halide precursors using a hydride-donating agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride. wikipedia.orggelest.com

Synthesis of Dibutyltin Dihydride: 2 Bu₂SnCl₂ + LiAlH₄ → 2 Bu₂SnH₂ + LiAlCl₄ wikipedia.org

Once formed, this dihydride intermediate can be used to add butyl groups across unsaturated bonds. The relatively weak and non-polar nature of the Sn-H bond allows it to cleave homolytically, making it an excellent source of hydrogen radicals for various chemical transformations. organic-chemistry.org

Alkali metal organotin derivatives, or stannyl anions (e.g., R₃Sn⁻Na⁺), are powerful nucleophiles used to create C-Sn bonds by reacting with electrophiles like alkyl halides. These intermediates are typically prepared by the reaction of an organotin halide or a hexaorganodistannane (R₃Sn-SnR₃) with an alkali metal, often sodium in liquid ammonia or lithium metal. gelest.comresearchgate.net

Formation of a Stannyl Anion: (CH₃)₃SnCl + 2 Na → (CH₃)₃Sn⁻Na⁺ + NaCl

This highly reactive stannyl anion can then react with an alkyl halide to form a new C-Sn bond in a nucleophilic substitution reaction. For instance, a dibutyl(propyl)stannyl sodium intermediate could be reacted with propyl bromide to complete the synthesis of this compound. This method provides a powerful alternative to the Grignard pathway for constructing the final C-Sn linkage.

Coordination Chemistry and Electronic Structure of Tetraorganostannanes

Lewis Acidity and Coordination Number in Tetraalkyltin Compounds

Tetraalkyltin compounds, including dibutyl(dipropyl)stannane, are generally characterized as weak Lewis acids. wou.edu A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct. wou.edupurdue.edu In their ground state, the tin atom in simple tetraalkylstannanes is tetracoordinate, meaning it is bonded to four other atoms. research-solution.compressbooks.pub This results in a tetrahedral geometry around the tin center.

However, the coordination number of tin is flexible and can expand beyond four. pressbooks.pub In the presence of suitable donor ligands or during certain chemical reactions, the tin atom can become pentacoordinated (five-coordinate) or hexacoordinated (six-coordinate). pressbooks.pubsci-hub.se This expansion of the coordination sphere is a key aspect of their chemistry, particularly in reaction mechanisms where intermediate complexes are formed. For instance, a pentacoordinated tin atom often adopts a distorted trigonal bipyramidal geometry. sci-hub.se

Table 1: Coordination Properties of Tetraalkylstannanes

| Property | Description | Typical Value/State |

|---|---|---|

| Lewis Acidity | Ability to accept an electron pair. | Weak |

| Standard Coordination Number | Number of atoms directly bonded to the central tin atom in the ground state. | 4 (Tetracoordinate) |

| Expanded Coordination Number | Higher coordination states achieved in the presence of ligands or in reaction intermediates. | 5 (Pentacoordinate), 6 (Hexacoordinate) |

| Standard Geometry | Molecular geometry around the tetracoordinate tin atom. | Tetrahedral |

| Expanded Geometry | Molecular geometry around a pentacoordinate tin atom. | Trigonal Bipyramidal |

Theoretical Descriptions of Tin-Carbon Bonding and Electronic Configurations

The tin atom, a member of Group 14 of the periodic table, has an atomic number of 50. libretexts.org Its ground state electron configuration is [Kr] 4d¹⁰ 5s² 5p². vaia.comenvironmentalchemistry.comsocratic.org To form four bonds in a tetraalkylstannane, the tin atom utilizes its four valence electrons in the 5s and 5p orbitals. environmentalchemistry.com

According to Valence Bond Theory, the tin atom undergoes sp³ hybridization. youtube.com The one 5s and three 5p orbitals combine to form four equivalent sp³ hybrid orbitals, which arrange themselves in a tetrahedral geometry to minimize electron pair repulsion. youtube.com Each of these sp³ orbitals contains a single unpaired electron that overlaps with an orbital from a carbon atom of an alkyl group to form a sigma (σ) bond. youtube.com

The tin-carbon (Sn-C) bond is a polar covalent bond. This polarity arises from the difference in electronegativity between tin (Pauling scale: ~1.96) and carbon (Pauling scale: ~2.55). environmentalchemistry.com The carbon atom is more electronegative, leading to a partial negative charge on the carbon and a partial positive charge on the tin atom.

Table 2: Electronic Configuration of Tin (Atomic Number 50)

| Notation | Configuration |

|---|---|

| Full Configuration | 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p² |

| Noble Gas Notation | [Kr] 4d¹⁰ 5s² 5p² |

| Valence Electrons | 5s² 5p² |

Influence of Alkyl Group Variation on Electronic Properties and Reactivity

The nature of the alkyl groups attached to the tin atom significantly influences the compound's properties, primarily through steric and electronic effects. In this compound, the presence of both propyl and butyl groups contributes to its specific characteristics.

The size and branching of the alkyl chains are major determinants of steric hindrance around the tin center. mdpi.com Larger alkyl groups, like butyl compared to propyl, increase this steric bulk. This can directly impact the rate and feasibility of reactions, such as the transmetalation step in cross-coupling reactions, where bulkier groups can slow the reaction down. mdpi.comacs.org

Table 3: Comparison of Propyl and Butyl Group Properties

| Property | Propyl Group (-C₃H₇) | Butyl Group (-C₄H₉) | Influence on Stannane (B1208499) |

|---|---|---|---|

| Size/Steric Bulk | Smaller | Larger | Larger groups can hinder the approach of reactants to the tin center, slowing reaction rates. acs.org |

| Polarizability | Lower | Higher | Higher polarizability can influence intermolecular forces and solubility. nih.govtcichemicals.com |

| Inductive Effect | Weakly electron-donating (traditional view) | Weakly electron-donating (traditional view) | Electronic effects of different alkyl groups are considered very similar. nih.gov |

Computational Chemistry Approaches to Organostannane Structure and Reactivity

Computational chemistry provides powerful tools for investigating the structure, bonding, and reactivity of organostannane compounds at the molecular level. rsc.orgresearchgate.net These theoretical methods allow for the calculation of various properties that can be difficult to measure experimentally.

Density Functional Theory (DFT) is a prominent computational method used to study organotin compounds. sci-hub.sedntb.gov.ua DFT calculations are employed to determine optimized molecular geometries, providing precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.netuctm.edu The results of these calculations often show excellent agreement with experimental data obtained from methods like X-ray crystallography. mdpi.comrsc.org

Beyond simple geometry, DFT is used to analyze the electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for understanding the chemical reactivity and electronic properties of the molecule. researchgate.net These theoretical studies are invaluable for rationalizing observed reaction outcomes and for designing new organostannane reagents with specific properties. aps.org

Table 4: Typical Parameters Obtained from DFT Studies of Organostannanes

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms. | Predicts bond lengths and angles. uctm.edu |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the stability of different isomers or conformations. researchgate.net |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The HOMO-LUMO gap indicates chemical reactivity and electronic transition energies. researchgate.net |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Helps in the assignment of bands in experimental IR and Raman spectra. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | A method to study charge distribution and bonding interactions. | Provides insights into bond polarity and intermolecular interactions. sci-hub.seresearchgate.net |

Catalytic Roles and Mechanisms in Organostannane Chemistry

Organotin Compounds as Catalytic Agents in Organic Transformations

Organotin compounds, the class of molecules to which Dibutyl(dipropyl)stannane belongs, serve as versatile catalytic agents in a multitude of organic transformations. lupinepublishers.comlupinepublishers.com Their utility stems from the unique properties of the tin atom, particularly its Lewis acidity and its capacity to expand its coordination number beyond four by utilizing empty 5d orbitals. rsc.orggelest.com This allows tin centers to interact with atoms possessing non-bonding electron pairs, such as oxygen and nitrogen, facilitating a wide range of reactions. rsc.org Historically, the catalytic applications of organotins became a major area of interest following their initial use as polymer stabilizers. lupinepublishers.comlupinepublishers.com

These compounds are particularly effective in catalyzing reactions involving ester formation, such as direct esterification and transesterification, which are crucial for producing polyesters, plasticizers, and fatty acid alkyl esters (biodiesel). rsc.orgatamankimya.com Dibutyltin (B87310) derivatives, such as dibutyltin dilaurate and dibutyltin oxide, are frequently employed for these purposes. lupinepublishers.com Organotins are also paramount in the synthesis of polyurethanes, where they catalyze the reaction between diols and diisocyanates. lupinepublishers.comuobabylon.edu.iq Beyond these applications, organotin complexes are active in cross-coupling reactions like the Stille coupling, hydrosilylation, and various polymerization processes. uobabylon.edu.iq The catalytic performance is influenced by the number and nature of the organic groups attached to the tin atom; for instance, the Lewis acidity generally decreases as the number of organic substituents increases. lupinepublishers.com While tetraorganotin compounds like tetrabutyltin (B32133) are typically considered poor acceptors, di- and mono-organotin species exhibit significant catalytic activity. lupinepublishers.comgelest.com

Application of Organostannanes in Polymer Chemistry Research

Organostannane compounds are instrumental in polymer chemistry, serving as highly effective catalysts in the synthesis of a diverse range of polymers, including polystannanes, polyesters, polyurethanes, and silicones. lupinepublishers.comacs.orgresearchgate.net Their role extends from initiating polymerization to controlling polymer architecture. diva-portal.org

Polystannanes, which are polymers with a backbone consisting of tin atoms, are synthesized primarily via the catalytic dehydropolymerization (or dehydrocoupling) of secondary stannanes (R₂SnH₂). acs.orgwikipedia.org This method, pioneered by T. Don Tilley, offers a mild route to forming Sn-Sn bonds and producing high molecular weight polymers. acs.org

The process involves the elimination of hydrogen gas from dialkyl or diaryl tin dihydrides, catalyzed by various transition metal complexes. acs.orgwikipedia.org

Catalysts : Both early (e.g., titanium, zirconium) and late (e.g., rhodium, platinum) transition metal complexes have proven effective. acs.org Zirconocene-based catalysts were among the first to be studied, operating through a proposed σ-bond metathesis mechanism. researchgate.net Wilkinson's catalyst, [RhCl(PPh₃)₃], was later shown to be highly efficient for the dehydropolymerization of dialkyltin dihydrides, yielding linear polystannanes with high monomer conversion and minimal cyclic byproducts. wikipedia.orgresearchgate.net

Reaction Conditions : The reactions are typically carried out under mild conditions. acs.org Research has shown that for certain catalysts, the polymerization likely proceeds by a growth mechanism on the catalyst, such as the insertion of SnR₂-like units, rather than a standard condensation mechanism. wikipedia.org

Products : This method can produce polystannanes with number average molar masses reaching up to 97 kDa. acs.org The resulting polymers are often yellow and can exhibit thermotropic liquid-crystalline properties. wikipedia.orgresearchgate.net

Table 2: Catalysts in Dehydropolymerization of Secondary Stannanes

| Catalyst Type | Example Catalyst | Monomer Example | Outcome |

| Early Transition Metal | Me₂C(C₅H₄)₂Zr[Si(SiMe₃)₃]Me | Mes₂SnH₂ | Mixture of high molecular weight polystannanes and cyclic oligomers. researchgate.net |

| Late Transition Metal | [RhCl(PPh₃)₃] (Wilkinson's catalyst) | R₂SnH₂ (dialkyltin dihydrides) | High molecular weight linear polystannanes with minimal cyclic byproducts. wikipedia.org |

Organotin compounds are workhorse catalysts for both condensation and ring-opening polymerizations, which are major industrial routes to polyesters, polyurethanes, and silicones. lupinepublishers.comatamankimya.comresearchgate.net

In condensation polymerization , such as the synthesis of polyesters from diols and dicarboxylic acids, organotin catalysts like dibutyltin oxide are used to accelerate the esterification reaction at high temperatures (210-240 °C). atamankimya.com They can significantly shorten reaction times and allow for lower process temperatures. atamankimya.com Similarly, in polyurethane production, catalysts like dibutyltin dilaurate are essential for controlling the chain extension reaction between polyols and diisocyanates. lupinepublishers.com The mechanism often involves the formation of a tin alkoxide intermediate followed by reaction with the isocyanate. lupinepublishers.com Organotins are also used as catalysts for the hydrolytic condensation of siloxane oligomers to form silicone elastomers and coatings. researchgate.netresearchgate.net

In ring-opening polymerization (ROP) , organotin compounds are the industry standard for producing polylactides (PLA) from lactide monomers. rsc.org Tin(II) octoate (Sn(Oct)₂) is the most common catalyst for large-scale production, but various organotin(IV) alkoxides like Bu₂Sn(OMe)₂ have been extensively studied. rsc.org The polymerization proceeds via the coordination-insertion mechanism, as detailed in section 5.2.1. diva-portal.orgrsc.org The tin catalyst acts as a Lewis acid to coordinate and activate the cyclic ester monomer, which is then opened by a nucleophilic attack from an initiating group (often an alcohol that has reacted with the tin compound) to propagate the polymer chain. rsc.orglibretexts.org This catalytic system allows for the synthesis of high molecular weight polymers and provides a degree of control over the polymer's final properties. acs.org

Tetraorganostannanes as Precursors in Catalytic Reaction Cycles

Tetraorganostannanes, compounds with four organic substituents directly bonded to a tin atom, are generally characterized by their stability and lower catalytic activity compared to other organotin derivatives. Their primary role in catalysis is often that of a precursor, which, under reaction conditions, transforms into a more catalytically potent species. The compound this compound serves as a conceptual example of such a precursor. The catalytic cycle is typically initiated by the in-situ generation of a coordinatively unsaturated and more Lewis-acidic organotin compound.

The conversion of a stable tetraorganostannane into a catalytically active species is a critical activation step. This transformation can proceed through several pathways, most notably via redistribution reactions or thermal decomposition. gelest.com For a tetraorganostannane like this compound, a redistribution reaction with a tin(IV) halide (SnX₄) or an organotin halide (R'₂SnX₂) could yield various triorgano- and diorganotin halides.

A common transformation is the Kocheshkov comproportionation reaction, where a tetraorganostannane reacts with a tin tetrahalide. rsc.org Depending on the stoichiometry, this can lead to tri-, di-, or mono-organotin halides:

3 R₄Sn + SnCl₄ → 4 R₃SnCl

R₄Sn + SnCl₄ → 2 R₂SnCl₂

R₄Sn + 3 SnCl₄ → 4 RSnCl₃

These resulting organotin halides are significantly more Lewis-acidic and can directly act as catalysts or be converted into other active forms like diorganotin dicarboxylates.

Alternatively, certain tetraorganostannanes can be designed as "latent catalysts" that release a catalytically active diorganotin species upon thermal decomposition. acs.org For instance, specifically synthesized bis(2-(acyloxy)alkyl)diorganotins have been shown to thermally decompose to generate diorganotin dicarboxylates, which are effective catalysts for reactions like polyurethane formation and silicone curing. acs.org

Once the active diorganotin species, such as a dibutyltin or dipropyltin derivative, is formed, it functions primarily as a Lewis acid catalyst. rsc.org The catalytic properties arise from the tin atom's ability to expand its coordination number by interacting with atoms that have non-bonding electron pairs, like oxygen. rsc.org

In reactions such as esterification or transesterification, the proposed mechanism involves the following steps:

Coordination: The diorganotin catalyst coordinates with the hydroxyl group of an alcohol or the carbonyl oxygen of an ester. This coordination increases the electrophilicity of the carbonyl carbon and the acidity of the alcohol's proton. rsc.org

Activation and Nucleophilic Attack: The activated complex is then susceptible to nucleophilic attack. In transesterification, for example, an alcohol molecule attacks the activated carbonyl carbon of the ester. rsc.org

Intermediate Formation and Product Release: A tetrahedral intermediate is formed, and subsequent rearrangement leads to the release of the final product and regeneration of the catalytically active organotin species, allowing it to participate in another cycle. wikipedia.org

The table below summarizes the role of tetraorganostannanes as precursors and the types of reactions catalyzed by the resulting active species.

| Precursor Compound Example | Transformation Pathway | Active Catalytic Species (Example) | Catalyzed Reaction Type |

| This compound | Redistribution Reaction | Dibutyltin Dichloride | Polyurethane Formation |

| Tetraallyltin | Plasma Enhanced Deposition | Tin Oxide | Thin Film Deposition researchgate.net |

| Bis(2-(acetoxy)ethyl)dibutyltin | Thermal Decomposition | Dibutyltin Diacetate | Silicone Curing acs.org |

| Tetraphenyltin | Redistribution Reaction | Triphenyltin Chloride | Esterification |

This precursor approach is advantageous in systems where a delayed onset of catalysis is required, allowing for proper mixing of reactants before the curing or polymerization process is initiated. acs.org

Future Research Perspectives in Dibutyl Dipropyl Stannane Chemistry

Development of Novel and Sustainable Synthetic Pathways for Tetraorganostannanes

The synthesis of unsymmetrical tetraorganostannanes like dibutyl(dipropyl)stannane presents a unique challenge in controlling the sequential introduction of different alkyl groups to the tin center. Traditional methods often involve Grignard reagents or organolithium compounds, which can be effective but may lack selectivity and generate significant waste. researchgate.net Future research should prioritize the development of more sustainable and efficient synthetic routes.

One promising avenue is the use of catalytic methods. For instance, hydrostannylation reactions, which involve the addition of a tin hydride to an alkene or alkyne, could be adapted for the stepwise synthesis of unsymmetrical stannanes. The development of selective catalysts for the hydrostannylation of propene with a dibutyltin (B87310) dihydride precursor, followed by a subsequent reaction, could offer a more atom-economical approach.

Another area of interest is the exploration of alternative alkylating agents and reaction media. The use of less hazardous solvents and reagents, along with energy-efficient reaction conditions (e.g., lower temperatures, microwave assistance), would align with the principles of green chemistry. oatext.com Research into one-pot syntheses, where multiple reaction steps are carried out in the same vessel, could also streamline the production of this compound and reduce purification steps.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Route | Precursors | Potential Advantages | Research Focus |

| Stepwise Grignard Alkylation | Dibutyltin dichloride, propylmagnesium bromide | Established methodology | Optimization of reaction conditions for high selectivity |

| Catalytic Hydrostannylation | Dibutyltin dihydride, propene | High atom economy, potential for stereocontrol | Development of selective catalysts |

| Kocheshkov Redistribution | Tetrabutyltin (B32133), tetrapropyltin | Utilizes readily available starting materials | Control of product distribution, separation of mixtures |

| Stannyl-Lithium Reagents | Dibutyl(propyl)tin chloride, propyllithium | High reactivity | Handling of sensitive intermediates |

In-depth Elucidation of Complex Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms of organostannanes is crucial for controlling their reactivity and designing new applications. For this compound, a key area of investigation would be its behavior in palladium-catalyzed cross-coupling reactions, such as the Stille reaction. umanitoba.caacs.org The mechanism of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination steps. acs.org The unsymmetrical nature of this compound raises questions about the preferential transfer of the butyl versus the propyl group during the transmetalation step. umanitoba.ca

Future research could employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopic monitoring (e.g., NMR), to probe the reaction intermediates. ethz.ch Identifying and characterizing these transient species would provide valuable insights into the factors governing the selectivity of group transfer. All chemical reactions fundamentally involve the breaking and making of covalent bonds, which can occur through either heterolytic (unsymmetrical) or homolytic (symmetrical) cleavage. libretexts.org

Furthermore, investigating the potential for different reaction pathways, such as radical reactions, would be essential. libretexts.org The nature of the ligands on the palladium catalyst, the solvent, and the reaction temperature can all influence the operative mechanism. A thorough understanding of these factors would enable the fine-tuning of reaction conditions to achieve desired outcomes.

Exploration of New Catalytic Applications and Catalyst Design Principles

Organotin compounds have been utilized as catalysts in various industrial processes, including the production of polyurethanes and silicones. researchgate.net this compound, with its specific combination of alkyl groups, could exhibit unique catalytic properties. Future research should explore its potential as a catalyst or co-catalyst in a range of organic transformations.

One area of focus could be in asymmetric catalysis, where the development of chiral organotin catalysts could enable the synthesis of enantiomerically pure compounds, which are highly valuable in the pharmaceutical industry. nih.govnih.gov This could involve the design of this compound derivatives bearing chiral ligands. The principles of asymmetric organocatalysis, which have seen significant advancements, could provide a framework for designing such catalysts. youtube.com

Another promising direction is the development of bifunctional catalysts, where the tin center acts in concert with another functional group within the molecule to promote a specific reaction. This approach could lead to catalysts with enhanced activity and selectivity. oatext.com The design of these catalysts would be guided by an understanding of the relationship between the catalyst's structure and its catalytic performance.

Advanced Computational Modeling for Predictive Organostannane Chemistry

Computational chemistry has emerged as a powerful tool for understanding and predicting the properties and reactivity of molecules. researchgate.netutep.edu In the context of this compound, where experimental data is lacking, computational modeling can provide invaluable initial insights. acs.orgacs.org

Future research should leverage density functional theory (DFT) and other advanced computational methods to:

Predict the three-dimensional structure and electronic properties of this compound.

Model its reactivity in various chemical reactions, including the Stille coupling, to predict the selectivity of alkyl group transfer. acs.org

Simulate its interaction with catalytic species to understand the mechanism of catalysis.

Design novel organostannane structures with desired properties for specific applications.

These computational studies can guide experimental work by identifying promising research directions and reducing the need for extensive trial-and-error experimentation. tandfonline.com The synergy between computational prediction and experimental validation will be key to accelerating the exploration of this compound chemistry.

Integration with Emerging Materials Science Research (e.g., in polymer architectures, conductive materials)

Organotin compounds are finding increasing use in materials science, particularly in the development of functional polymers and conductive materials. researchgate.netossila.com The unique properties of this compound could be harnessed to create novel materials with tailored characteristics.

In polymer chemistry, this compound could be investigated as a monomer or a precursor for the synthesis of organotin-containing polymers. acs.org These polymers may exhibit interesting thermal, mechanical, or optical properties. For example, the incorporation of tin atoms into a polymer backbone can lead to materials with high refractive indices or unique photophysical behavior. ethz.ch Research into the synthesis of coordination polymers using organotin building blocks is also a burgeoning field. acs.org

Furthermore, the potential for organostannanes to be used in the fabrication of conductive materials is an exciting area of exploration. lupinepublishers.com By incorporating this compound into composite materials, for instance with conductive polymers like PEDOT:PSS, it may be possible to develop new materials for applications in organic electronics, such as sensors or organic light-emitting diodes (OLEDs). mdpi.com

Q & A

Basic Research: Synthesis Optimization

Q: What experimental parameters are critical for synthesizing dibutyl(dipropyl)stannane with high purity, and how can conflicting yield data be addressed? A:

- Reaction Conditions : Optimize catalyst selection, solvent polarity, and temperature gradients. For organotin compounds, inert atmospheres (e.g., nitrogen) and anhydrous conditions are critical to prevent oxidation .

- Yield Discrepancies : Cross-validate yields using multiple analytical methods (e.g., GC-MS, Sn NMR) to distinguish between unreacted precursors and side products. Inconsistent yields may arise from trace moisture or competing hydrolysis pathways, necessitating strict moisture control .

Basic Research: Structural Characterization

Q: Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound, and how should data interpretation account for potential ambiguities? A:

- Primary Techniques : Use H NMR to identify alkyl chain environments and Sn NMR to confirm tin coordination geometry. Compare experimental C NMR shifts with computational simulations (e.g., DFT) to resolve overlapping signals .

- Ambiguity Mitigation : Supplement with X-ray crystallography for unambiguous bond-length validation. For amorphous samples, employ high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Advanced Research: Mechanistic Studies

Q: How can researchers design experiments to elucidate the reaction mechanisms of this compound in cross-coupling catalysis, particularly when kinetic data conflicts with proposed pathways? A:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps. For example, C-Sn bond cleavage may dominate over transmetalation in Stille couplings .

- Contradiction Resolution : Use stopped-flow IR spectroscopy to capture transient intermediates. Conflicting data often arises from unaccounted solvent effects or competing pathways (e.g., radical vs. ionic mechanisms) .

Advanced Research: Environmental Fate Analysis

Q: What methodologies are recommended to assess the environmental persistence of this compound in aquatic systems, given limited existing ecotoxicological data? A:

- Analog-Based Modeling : Use structurally similar organotins (e.g., tributyltin) as analogs to predict biodegradation half-lives. Prioritize endpoints like hydrolysis rates under varying pH and salinity .

- Metabolite Tracking : Employ LC-MS/MS with isotopically labeled standards to detect breakdown products. Co-elution issues (e.g., overlapping peaks) can be resolved using ion-mobility separation .

Advanced Research: Toxicity Profiling

Q: How should in vitro toxicity assays be designed to evaluate the developmental toxicity of this compound while addressing interspecies variability? A:

- Model Selection : Use human-derived cell lines (e.g., HepG2 for hepatotoxicity) and compare with zebrafish embryos for developmental endpoints. Dose-response curves should account for metabolic activation via S9 fractions .

- Variability Mitigation : Normalize data using internal controls (e.g., lactate dehydrogenase release for cytotoxicity). For conflicting interspecies results, apply transcriptomics to identify conserved pathway disruptions .

Advanced Research: Data Reproducibility

Q: What strategies can resolve discrepancies in reported thermal stability ranges for this compound across different studies? A:

- Standardized Protocols : Adhere to ASTM E2550 for thermogravimetric analysis (TGA) to ensure consistent heating rates and atmosphere control. Discrepancies often arise from oxygen contamination or sample inhomogeneity .

- Cross-Validation : Compare decomposition onset temperatures using differential scanning calorimetry (DSC) and TGA. Computational models (e.g., molecular dynamics) can predict degradation pathways under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.